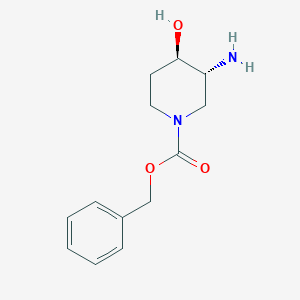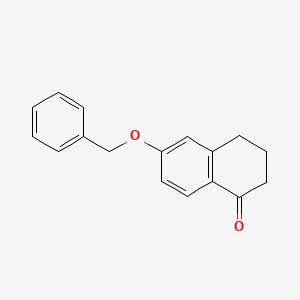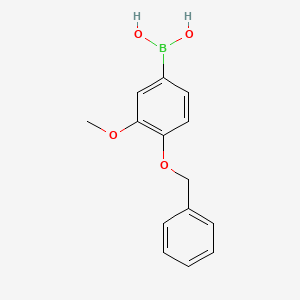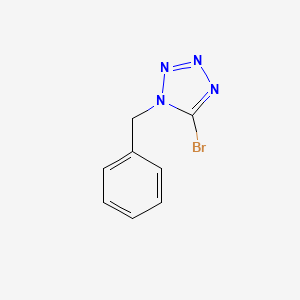
1-benzyl-5-bromo-1H-tetrazole
Overview
Description
1-Benzyl-5-bromo-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a benzyl group at the first position and a bromine atom at the fifth position
Mechanism of Action
Target of Action
It’s known that tetrazoles and indole derivatives, which share structural similarities with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that the compound may interact with its targets by mimicking the carboxylic acid functional group, leading to changes in the target’s function or activity.
Biochemical Pathways
Given the broad range of biological activities associated with tetrazoles and indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation , which suggests that the compound may have good bioavailability
Result of Action
Given the wide range of biological activities associated with tetrazoles and indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.
Action Environment
It’s known that the reactivity and properties of tetrazoles can be influenced by various factors, including the presence of metal ions . This suggests that environmental factors could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1-benzyl-5-bromo-1H-tetrazole plays a significant role in various biochemical reactions It is known to interact with several enzymes and proteins, influencing their activityThe interactions of this compound with enzymes such as transferases and hydrolases can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound may inhibit specific kinases, resulting in the downregulation of certain signaling pathways . This can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis. The impact of this compound on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity or adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The interactions of this compound with metabolic enzymes can influence metabolic flux and the levels of key metabolites, potentially affecting overall cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues is determined by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
1-Benzyl-5-bromo-1H-tetrazole can be synthesized through several methods. One common synthetic route involves the reaction of benzyl bromide with sodium azide to form benzyl azide, which is then cyclized to form the tetrazole ring. The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a catalyst such as zinc chloride. Another method involves the reaction of benzylamine with bromine and sodium azide under similar conditions .
Chemical Reactions Analysis
1-Benzyl-5-bromo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form dihydrotetrazoles.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.
Common reagents used in these reactions include sodium azide, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-5-bromo-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-Benzyl-5-bromo-1H-tetrazole can be compared with other tetrazole derivatives such as 1-benzyl-1H-tetrazole and 5-bromo-1H-tetrazole. The presence of both the benzyl group and the bromine atom in this compound makes it unique and potentially more versatile in its applications. Similar compounds include:
1-Benzyl-1H-tetrazole: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromo-1H-tetrazole: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-benzyl-5-bromotetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUFVIDEBOFLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450532 | |
| Record name | 1-benzyl-5-bromo-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79344-08-4 | |
| Record name | 1-benzyl-5-bromo-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-benzyl-5-bromo-1H-tetrazole as a precursor for 5-metallo-1-benzyl-1H-tetrazoles?
A1: this compound serves as a valuable precursor for generating 5-metallo-1-benzyl-1H-tetrazoles (where M can be potassium, magnesium, or zinc). These metallo-organic compounds are potent nucleophilic reagents, facilitating the introduction of tetrazole functional groups into various molecules. The key advantage of using this compound lies in the enhanced stability of the resulting metallo-organic reagents compared to the traditionally used 5-lithiotetrazoles. This enhanced stability allows for reactions to be carried out at higher temperatures (-30°C to -20°C) compared to the very low temperatures (-78°C to -98°C) required for 5-lithiotetrazoles []. This increase in reaction temperature simplifies the experimental procedure and broadens the potential applications of these reagents in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
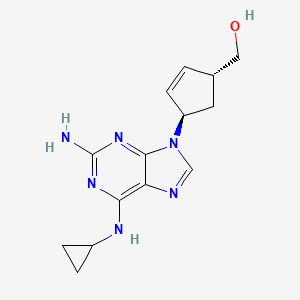
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

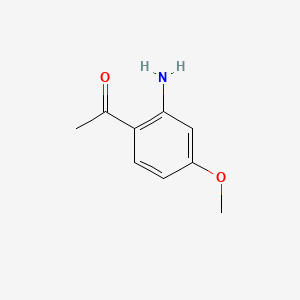
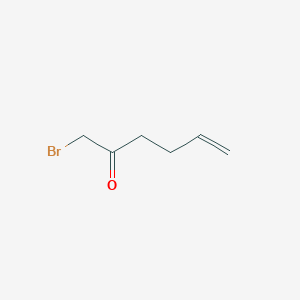
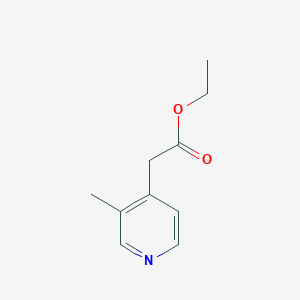
![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
